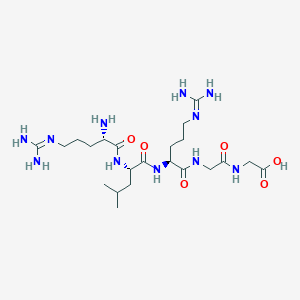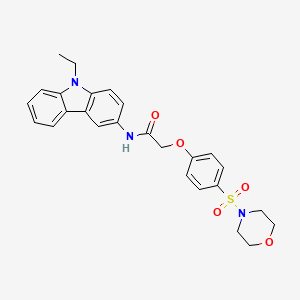![molecular formula C10H18O3 B12517863 2-Methoxy-1-oxaspiro[4.5]decan-8-ol CAS No. 817206-98-7](/img/structure/B12517863.png)
2-Methoxy-1-oxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-oxaspiro[45]decan-8-ol is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-oxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spiroketal core. One common method involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form a spiroketal intermediate. This intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-oxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal structure into more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spiroketal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized spiroketals .
Applications De Recherche Scientifique
2-Methoxy-1-oxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 2-Methoxy-1-oxaspiro[4.5]decan-8-ol exerts its effects involves interactions with various molecular targets. The spiroketal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiroketal structure but lacks the methoxy group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains a spiroketal core with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spiroketal compound with distinct substituents
Uniqueness
2-Methoxy-1-oxaspiro[4.5]decan-8-ol is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
817206-98-7 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-methoxy-1-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H18O3/c1-12-9-4-7-10(13-9)5-2-8(11)3-6-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
NPOWVPUFOXQZBW-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC2(O1)CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)



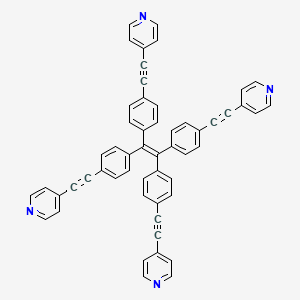
methanone](/img/structure/B12517827.png)

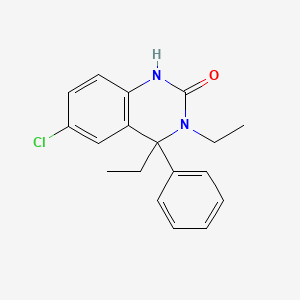
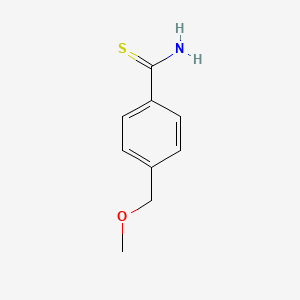
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
